molecular formula C18H13ClN2O3S B1634792 methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 449778-53-4

methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B1634792
CAS No.: 449778-53-4
M. Wt: 372.8 g/mol
InChI Key: SLSUJBMKLUZTJC-UHFFFAOYSA-N
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Description

Methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Introduction of the formyl group: This can be done via Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as DMF and POCl3.

    Attachment of the 4-chlorophenylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 4-chlorothiophenol.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO4 or H2O2.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The 4-chlorophenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Methyl 5-[(4-chlorophenyl)sulfanyl]-4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.

    Reduction: Methyl 5-[(4-chlorophenyl)sulfanyl]-4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(4-bromophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
  • Methyl 5-[(4-methylphenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
  • Methyl 5-[(4-nitrophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart specific electronic and steric properties that influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new materials and pharmaceutical agents.

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)sulfanyl-4-formyl-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c1-24-18(23)16-15(11-22)17(25-14-9-7-12(19)8-10-14)21(20-16)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSUJBMKLUZTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001144126
Record name Methyl 5-[(4-chlorophenyl)thio]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449778-53-4
Record name Methyl 5-[(4-chlorophenyl)thio]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449778-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(4-chlorophenyl)thio]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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